2-(1-Methyl-2-oxopyrrolidin-3-yl)acetic acid
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Overview
Description
2-(1-Methyl-2-oxopyrrolidin-3-yl)acetic acid is a chemical compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 . It is also known by its IUPAC name (2-oxo-3-pyrrolidinyl)acetic acid .
Synthesis Analysis
The synthesis of this compound and its derivatives often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The presence of this ring contributes to the stereochemistry of the molecule .Chemical Reactions Analysis
This compound can be used as a reagent in the synthesis of various derivatives. For instance, it has been used in the synthesis of benzoquinolizidine and benzoindolizidine derivatives as anti-amnesic agents . It has also been used in the preparation of pyrazolopyridines as PDE4B inhibitors .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a predicted density of 1.319 g/cm3 . Its solubility varies with the solvent, being sparingly soluble in chloroform and slightly soluble in ethyl acetate and methanol .Scientific Research Applications
Chromatographic Analysis
A study by Arayne et al. (2010) presents a method for the chromatographic separation and determination of piracetam and its impurities, including 2-oxopyrrolidin-1-yl)acetic acid, demonstrating the compound's relevance in analytical chemistry for drug purity assessment (Arayne et al., 2010).
Structural Studies
Dolzhenko et al. (2004) discuss the synthesis and structural studies of (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids, providing insights into the molecular conformations of similar compounds (Dolzhenko et al., 2004).
Quantum Chemical Investigation
Bouklah et al. (2012) conducted a DFT and quantum chemical investigation of molecular properties of substituted pyrrolidinones, which includes compounds structurally related to 2-(1-Methyl-2-oxopyrrolidin-3-yl)acetic acid (Bouklah et al., 2012).
Luminescent Heterocyclic Compounds
Grummt et al. (2007) explore the absorption, fluorescence, and excitation spectra of substituted pyrrolidinones, pertinent to the study of luminescent properties in similar compounds (Grummt et al., 2007).
Synthesis of Analogues
Petz et al. (2019) report on the synthesis of 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues, which is significant for the development of bioactive compounds (Petz et al., 2019).
Catalytic Performance in Oxidation Reactions
Xie et al. (2014) studied the catalytic performance of Cu(II) complexes in the ammoxidation of alcohols to nitriles, involving compounds structurally related to this compound (Xie et al., 2014).
Synthesis and Characterization for Biological Activity
Mohammad et al. (2017) focus on the synthesis of new heterocyclic derivatives containing 1,3-oxazepine, showcasing the compound's potential in pharmacological research (Mohammad et al., 2017).
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with a variety of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It’s known that the compound should be stored under inert gas at temperatures below 30°c .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Pyrrolidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific substituents on the pyrrolidine ring .
Cellular Effects
Some pyrrolidine derivatives have been reported to exhibit psychotropic and cerebroprotective effects .
Molecular Mechanism
It is known that the spatial orientation of substituents on pyrrolidine derivatives can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .
Temporal Effects in Laboratory Settings
It is known that the rate of alkylation of similar compounds can decrease sharply after a few hours .
Metabolic Pathways
Pyrrolidine derivatives are known to be involved in various metabolic pathways .
Transport and Distribution
Similar compounds are known to interact with various transporters or binding proteins .
Subcellular Localization
Similar compounds are known to be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-(1-methyl-2-oxopyrrolidin-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-8-3-2-5(7(8)11)4-6(9)10/h5H,2-4H2,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWMFLPHDUMFNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927802-34-4 |
Source
|
Record name | 2-(1-methyl-2-oxopyrrolidin-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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